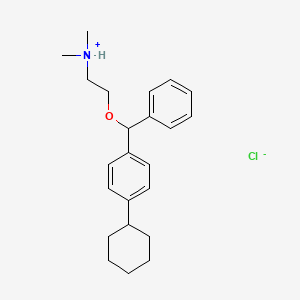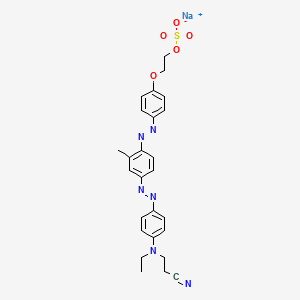
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt is a complex organic compound primarily used as a dye in the textile industry. This compound is known for its vibrant red color and is often referred to as Disperse Red 179 . It is not manufactured in large quantities but is imported for specific industrial applications.
Preparation Methods
The synthesis of Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt involves several steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction temperature, pH, and the concentration of reactants are critical parameters that need to be optimized.
Chemical Reactions Analysis
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where the sulfooxy group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt has several scientific research applications:
Chemistry: It is used as a model compound to study azo dye chemistry and the effects of different substituents on dye properties.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt involves its interaction with light. The azo bonds in the compound can absorb light and undergo a trans-cis isomerization, which is responsible for its color-changing properties. This interaction with light can also generate reactive oxygen species, which is the basis for its potential use in photodynamic therapy .
Comparison with Similar Compounds
Propanenitrile, 3-(ethyl(4-((3-methyl-4-((4-(2-(sulfooxy)ethoxy)phenyl)azo)phenyl)azo)phenyl)amino)-, sodium salt is unique due to its specific structure and the presence of the sulfooxy group. Similar compounds include:
Disperse Red 1: Another azo dye with similar applications but different substituents.
Disperse Orange 3: A structurally similar compound used in the textile industry.
Disperse Yellow 7: Another azo dye with different optical properties.
These compounds share similar chemical properties but differ in their specific applications and the nature of their substituents, which affect their solubility, stability, and color properties.
Properties
CAS No. |
75627-15-5 |
|---|---|
Molecular Formula |
C26H27N6NaO5S |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
sodium;2-[4-[[4-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl sulfate |
InChI |
InChI=1S/C26H28N6O5S.Na/c1-3-32(16-4-15-27)24-10-5-21(6-11-24)28-30-23-9-14-26(20(2)19-23)31-29-22-7-12-25(13-8-22)36-17-18-37-38(33,34)35;/h5-14,19H,3-4,16-18H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
SFSQQVSTVHUNRS-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


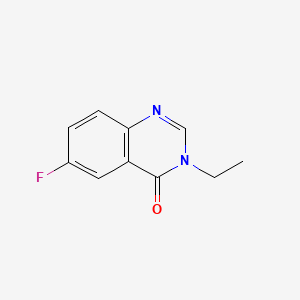
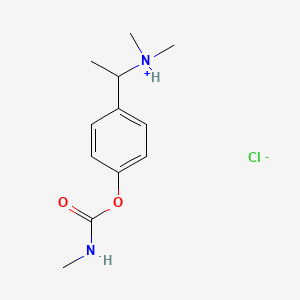
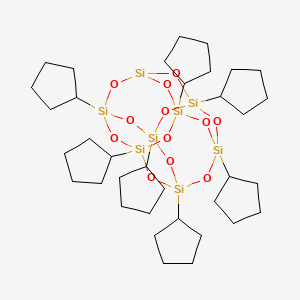


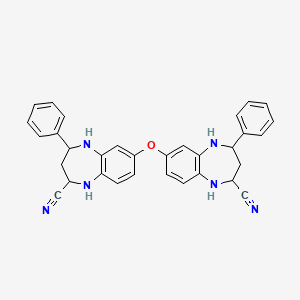

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)

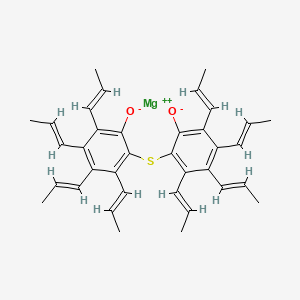
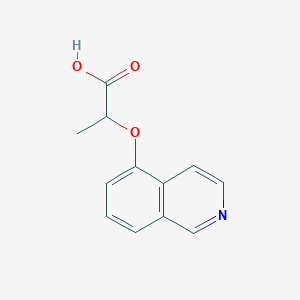
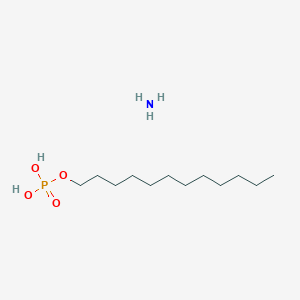
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
